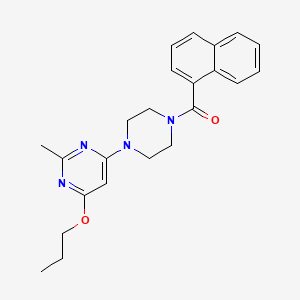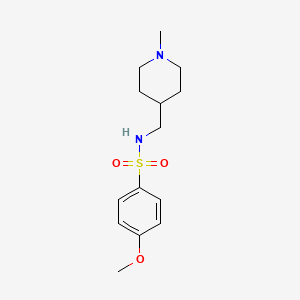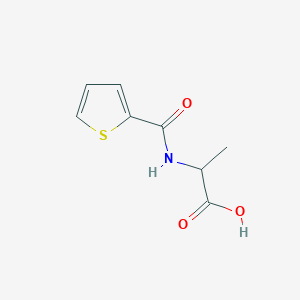
2-(thiophene-2-carbonylamino)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(thiophene-2-carbonylamino)propanoic acid, also known as TPACP, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. TPACP is a derivative of amino acid, which makes it an important compound for studying the structure and function of proteins and peptides.
Applications De Recherche Scientifique
- Findings : Several of these derivatives effectively inhibit FIH-1, leading to increased HIF-α activity. This activation could be beneficial in conditions where hypoxia protection is required .
- Example : It can be used in the synthesis of 2-butylthiophene and 2-octylthiophene, which find applications in anticancer agents and anti-atherosclerotic agents, respectively .
Hypoxia-Inducible Factor (HIF) Activation
Synthesis of Thiophene Derivatives
Insecticides and Agricultural Innovation
Mécanisme D'action
Target of Action
Similar compounds, such as furan- and thiophene-2-carbonyl amino acid derivatives, have been found to inhibit factor inhibiting hypoxia-inducible factor-1 (fih-1) . FIH-1 is a crucial enzyme involved in the regulation of the Hypoxia-Inducible Factor (HIF), a transcription factor that plays a significant role in cellular response to low oxygen conditions .
Mode of Action
While the exact interaction of 2-(thiophene-2-carbonylamino)propanoic acid with its targets is not clearly defined, it’s plausible that it might act similarly to its related compounds. These compounds inhibit FIH-1, thereby preventing the hydroxylation of HIF. This inhibition allows HIF to escape degradation and translocate to the nucleus, where it can activate the transcription of various genes involved in the cellular response to hypoxia .
Biochemical Pathways
The inhibition of FIH-1 and the subsequent stabilization of HIF can affect several biochemical pathways. HIF regulates many genes involved in angiogenesis, cell proliferation, metabolism, and apoptosis. Therefore, the activation of HIF can lead to increased blood vessel formation, altered energy metabolism, and increased cell survival under hypoxic conditions .
Result of Action
The molecular and cellular effects of 2-(thiophene-2-carbonylamino)propanoic acid’s action would likely be related to the effects of HIF activation. This could include promoting cell survival under low oxygen conditions, altering cellular metabolism, and promoting the formation of new blood vessels .
Propriétés
IUPAC Name |
2-(thiophene-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-5(8(11)12)9-7(10)6-3-2-4-13-6/h2-5H,1H3,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCDNMHHSJZLOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(thiophene-2-carbonylamino)propanoic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

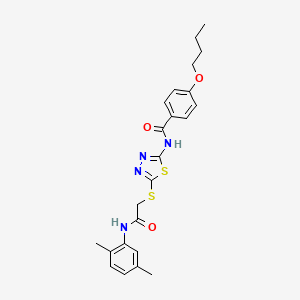
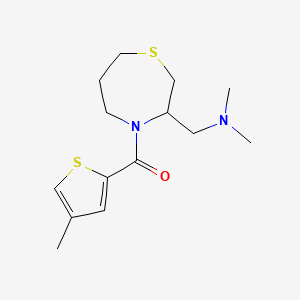
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2388609.png)
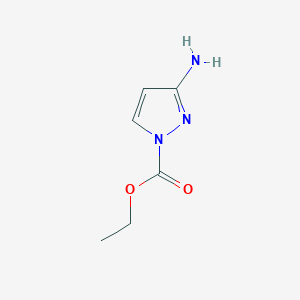
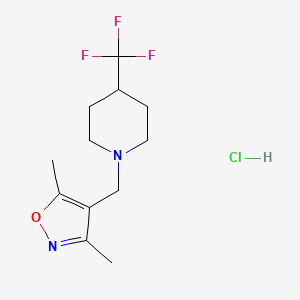

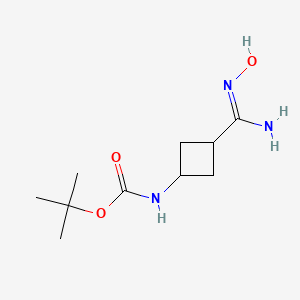
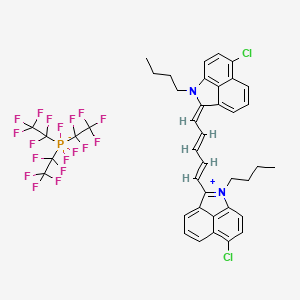
![N-(3-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2388621.png)
![3-[3-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-yl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2388623.png)
![4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol](/img/structure/B2388624.png)
